N-(1,1-dioxidotetrahydrothiophen-3-yl)-7-methyl-4-oxo-N-(thiophen-2-ylmethyl)-4H-chromene-2-carboxamide

Description

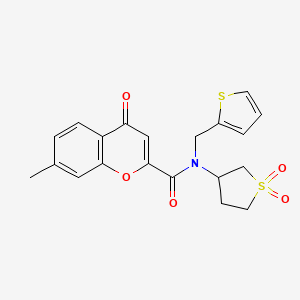

N-(1,1-dioxidotetrahydrothiophen-3-yl)-7-methyl-4-oxo-N-(thiophen-2-ylmethyl)-4H-chromene-2-carboxamide is a synthetic chromene-derived carboxamide featuring a tetrahydrothiophene-1,1-dioxide moiety and dual N-substituents: a tetrahydrothiophen-3-yl group and a thiophen-2-ylmethyl group. The chromene core (4-oxo-4H-chromene) is substituted with a methyl group at position 7, which likely influences electronic and steric properties.

Properties

Molecular Formula |

C20H19NO5S2 |

|---|---|

Molecular Weight |

417.5 g/mol |

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-7-methyl-4-oxo-N-(thiophen-2-ylmethyl)chromene-2-carboxamide |

InChI |

InChI=1S/C20H19NO5S2/c1-13-4-5-16-17(22)10-19(26-18(16)9-13)20(23)21(11-15-3-2-7-27-15)14-6-8-28(24,25)12-14/h2-5,7,9-10,14H,6,8,11-12H2,1H3 |

InChI Key |

LCIAMBXDEUNQSW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=O)C=C(O2)C(=O)N(CC3=CC=CS3)C4CCS(=O)(=O)C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-7-methyl-4-oxo-N-(thiophen-2-ylmethyl)-4H-chromene-2-carboxamide typically involves multiple steps:

Formation of the Chromene Core: The chromene core can be synthesized through a condensation reaction between a suitable phenol derivative and an α,β-unsaturated carbonyl compound under acidic or basic conditions.

Introduction of the Thiophene Ring: The thiophene ring is introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.

Sulfone Group Addition: The sulfone group is incorporated through the oxidation of a thioether intermediate using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Final Coupling: The final step involves coupling the chromene core with the thiophene and sulfone-containing intermediates using amide bond formation techniques, such as the use of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to multi-kilogram batches.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and sulfone moieties.

Reduction: Reduction reactions can target the carbonyl group in the chromene core.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the chromene and thiophene rings.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can lead to sulfoxides or sulfones, while reduction of the carbonyl group can yield alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets such as enzymes or receptors.

Medicine

In medicinal chemistry, N-(1,1-dioxidotetrahydrothiophen-3-yl)-7-methyl-4-oxo-N-(thiophen-2-ylmethyl)-4H-chromene-2-carboxamide could be explored for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions due to its ability to modulate biological pathways.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-7-methyl-4-oxo-N-(thiophen-2-ylmethyl)-4H-chromene-2-carboxamide would depend on its specific interactions with molecular targets. Potential mechanisms include:

Enzyme Inhibition: The compound could inhibit enzymes by binding to their active sites, preventing substrate binding and catalysis.

Receptor Modulation: It may act as an agonist or antagonist at certain receptors, altering cellular signaling pathways.

Pathway Interference: The compound could interfere with specific biochemical pathways, leading to changes in cellular function.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Chromene Core

- N-(1,1-Dioxidotetrahydro-3-thiophenyl)-2-[(5-hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-yl)oxy]acetamide (): This analogue replaces the carboxamide group with an acetamide linker and introduces a 5-hydroxy-2,2-dimethyl-3,4-dihydrochromene moiety.

2-Oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide ():

The chromene here is substituted with a sulfamoylphenyl group at position 3. The sulfonamide moiety introduces strong hydrogen-bonding capacity, contrasting with the target compound’s thiophene-based substituents. This difference may influence target selectivity in biological systems .

Tetrahydrothiophene-1,1-dioxide Derivatives

- Spiro[4.4]nonan-3-one 7,7-dioxides (): These spirocyclic compounds share the 1,1-dioxidotetrahydrothiophene motif but incorporate a lactone ring. The rigid spiro structure may confer greater conformational stability compared to the target compound’s flexible N-substituents .

Challenges in Dual N-Substitution

The target compound’s dual N-substituents require sequential alkylation or a selective protection-deprotection strategy. demonstrates the coupling of chromenyloxy acetamides with heterocyclic amines, suggesting that similar coupling reactions could be employed for the tetrahydrothiophene dioxide moiety .

Physicochemical and Structural Properties

Elemental Analysis and Molecular Weight

While elemental analysis data for the target compound are absent, provides reference values for a brominated cyclohexene carboxamide (C, 55.73%; H, 5.04%; N, 5.00%), illustrating typical precision in synthetic organic chemistry . The target compound’s molecular weight (estimated ~475 g/mol) exceeds that of simpler chromene derivatives (e.g., ~300 g/mol in ), reflecting its complex substitution pattern .

Crystallographic Characterization

Crystallographic tools like SHELX () and ORTEP-3 () are widely used for small-molecule structure determination. The tetrahydrothiophene dioxide moiety’s conformational flexibility may pose challenges in resolving crystal structures, necessitating high-resolution data or twin refinement techniques .

Data Table: Comparison of Chromene Derivatives

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-7-methyl-4-oxo-N-(thiophen-2-ylmethyl)-4H-chromene-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

Structural Characteristics

The compound features a chromene core substituted with a tetrahydrothiophene moiety. The presence of the 1,1-dioxide functional group enhances its reactivity and biological activity. The molecular formula is , with a molecular weight of approximately 401.4 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C20H19NO6S |

| Molecular Weight | 401.4 g/mol |

| CAS Number | 872868-03-6 |

Research indicates that this compound exhibits significant biological activities, particularly as an inhibitor of specific kinases involved in inflammatory pathways. Its structural similarity to known pharmacophores allows it to interact effectively with biological targets. Notably, it has shown potential in modulating Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4), which plays a critical role in immune responses and inflammation .

In Vitro Studies

In vitro assays have demonstrated that this compound can modulate inflammatory responses by inhibiting downstream signaling pathways associated with cytokine production. Studies have reported IC50 values indicating effective inhibition of IRAK-4 activity, which is crucial for understanding its potential therapeutic applications .

Case Study 1: Anti-inflammatory Effects

A study investigated the anti-inflammatory effects of the compound in human macrophages stimulated with lipopolysaccharides (LPS). The results showed that treatment with the compound significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that the compound may serve as a potential therapeutic agent for diseases characterized by chronic inflammation.

Case Study 2: Kinase Inhibition Profile

Another study focused on the kinase inhibition profile of the compound, revealing that it selectively inhibits IRAK-4 without affecting other kinases involved in similar pathways. This selectivity is advantageous for minimizing off-target effects and enhancing therapeutic efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.